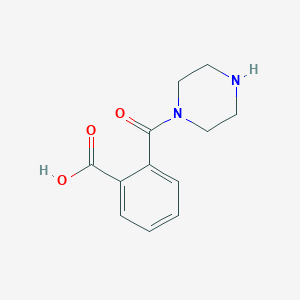

2-(piperazine-1-carbonyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(piperazine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-3-1-2-4-10(9)12(16)17/h1-4,13H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYJHCSEASCMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375150 | |

| Record name | 2-(piperazine-1-carbonyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37618-28-3 | |

| Record name | 2-(piperazine-1-carbonyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Piperazin-1-ylcarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 2-(piperazine-1-carbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Pharmaceutical Significance

2-(piperazine-1-carbonyl)benzoic acid, a molecule elegantly combining the structural motifs of benzoic acid and piperazine, stands as a compound of significant interest in medicinal chemistry and drug development. The piperazine ring is a well-established pharmacophore present in a wide array of therapeutic agents, including antipsychotics and antihistamines, while the benzoic acid moiety serves as a versatile scaffold in the synthesis of numerous bioactive molecules.[1] The unique combination of these two functionalities in this compound gives rise to a molecule with potential applications in various therapeutic areas, including as an antimicrobial and an enzyme inhibitor.[1] A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its mechanism of action, optimizing its biological activity, and guiding the development of novel therapeutics.

I. Synthesis and Molecular Architecture

The common synthesis route to this compound involves the reaction of phthalic anhydride with piperazine.[1] This reaction proceeds via the nucleophilic attack of one of the secondary amines of piperazine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the amide and carboxylic acid functionalities.

Caption: Synthetic pathway to this compound.

The resulting molecule, with the chemical formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol , possesses a unique architecture that dictates its chemical behavior and biological interactions.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 37618-28-3 | [1] |

II. Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for characterizing this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -COOH and -NH).

-

Instrument Setup: The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[2]

-

¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is usually required to achieve a good signal-to-noise ratio.

Based on the structure of this compound and spectral data of analogous compounds, the following proton signals are expected:

-

Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region (δ 10-13 ppm). The chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (C₆H₄): A complex multiplet pattern in the aromatic region (δ 7.2-8.2 ppm). The ortho-substitution pattern will lead to distinct signals for the four aromatic protons.

-

Piperazine Protons (-CH₂-): The eight protons of the piperazine ring will likely appear as two or more broad multiplets in the range of δ 2.8-4.0 ppm. The restricted rotation around the amide bond can lead to conformational isomers, resulting in a more complex splitting pattern than a simple chair conformation might suggest. The protons on the carbons adjacent to the amide nitrogen will be deshielded compared to those adjacent to the secondary amine.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which is also solvent and concentration-dependent, typically in the range of δ 1-5 ppm.

The proton-decoupled ¹³C NMR spectrum is expected to show the following key signals:

-

Carbonyl Carbons (-C=O): Two distinct signals in the downfield region (δ 165-175 ppm). The carboxylic acid carbonyl will likely be at a slightly different chemical shift than the amide carbonyl.

-

Aromatic Carbons (C₆H₄): Six signals in the aromatic region (δ 120-140 ppm). The carbon attached to the carboxylic acid group and the carbon attached to the carbonyl group will be quaternary and will likely have lower intensities.

-

Piperazine Carbons (-CH₂-): Two or more signals in the aliphatic region (δ 40-55 ppm). Similar to the ¹H NMR, restricted amide bond rotation may lead to non-equivalence of the piperazine carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

-

KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3300-2500 (broad) | Stretching |

| Amine N-H | 3500-3300 (medium) | Stretching |

| Aromatic C-H | 3100-3000 (sharp) | Stretching |

| Aliphatic C-H | 3000-2850 (medium) | Stretching |

| Amide C=O | 1680-1630 (strong) | Stretching |

| Carboxylic Acid C=O | 1725-1700 (strong) | Stretching |

| Aromatic C=C | 1600-1450 (medium) | Stretching |

| C-N | 1350-1000 (medium) | Stretching |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer that is likely to form in the solid state.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, will provide an accurate mass measurement, allowing for the determination of the elemental composition.

-

Molecular Ion Peak: The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [C₁₂H₁₅N₂O₃]⁺ at m/z 235.1077 or the deprotonated molecule [C₁₂H₁₃N₂O₃]⁻ at m/z 233.0932.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the molecular ion can provide valuable structural information. Key fragmentation pathways would likely involve:

-

Loss of water (-18 Da) from the carboxylic acid.

-

Decarboxylation (-44 Da) with the loss of CO₂.

-

Cleavage of the amide bond, leading to fragments corresponding to the benzoyl moiety and the piperazine ring.

-

Fragmentation of the piperazine ring itself.

-

Caption: Workflow for the structural analysis of the molecule.

III. X-ray Crystallography: The Definitive Solid-State Structure

While spectroscopic methods provide invaluable information about the connectivity and electronic environment of a molecule in solution or as a bulk material, single-crystal X-ray diffraction provides the unambiguous determination of its three-dimensional structure in the solid state.

-

Crystal Growth: High-quality single crystals of this compound are required. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Based on the crystal structures of related piperazine and benzoic acid derivatives, the following features are anticipated in the solid-state structure of this compound:

-

Piperazine Conformation: The piperazine ring is expected to adopt a chair conformation to minimize steric strain.[1]

-

Hydrogen Bonding: The carboxylic acid groups are likely to form intermolecular hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The secondary amine of the piperazine ring can also participate in hydrogen bonding, either as a donor or an acceptor.

-

Molecular Packing: The overall crystal packing will be dictated by a combination of hydrogen bonding, van der Waals interactions, and potentially π-π stacking of the aromatic rings.

IV. Conclusion: A Foundation for Future Drug Discovery

The comprehensive structural analysis of this compound, achieved through the synergistic application of NMR, IR, and mass spectrometry, and potentially confirmed by X-ray crystallography, provides a solid foundation for understanding its chemical and biological properties. This detailed structural knowledge is indispensable for medicinal chemists and drug development professionals seeking to utilize this scaffold for the design and synthesis of novel therapeutic agents. The insights gained from these analytical techniques will undoubtedly accelerate the journey from a promising lead compound to a clinically effective drug.

V. References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phthaloylpiperazine

Introduction: The Significance of 1-Phthaloylpiperazine in Modern Drug Discovery

1-Phthaloylpiperazine, a derivative of piperazine, represents a significant scaffold in medicinal chemistry. The piperazine ring is a prevalent feature in numerous approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a phthaloyl group modulates the electronic and steric characteristics of the piperazine moiety, offering a unique template for the design of novel therapeutic agents. A comprehensive understanding of the physicochemical properties of 1-phthaloylpiperazine is paramount for researchers and drug development professionals, as these characteristics fundamentally govern its behavior in biological systems, from solubility and absorption to receptor binding and metabolic stability.

This guide provides a detailed exploration of the core physicochemical properties of 1-phthaloylpiperazine. In the absence of extensive published experimental data for this specific molecule, this document integrates theoretical predictions based on its chemical structure with established, field-proven experimental protocols for empirical determination. This approach is designed to equip researchers with both a predictive framework and the practical tools necessary for a thorough characterization of this and similar compounds.

Core Physicochemical Profile of 1-Phthaloylpiperazine

A molecule's therapeutic potential is intrinsically linked to its physical and chemical attributes. This section delineates the key physicochemical parameters of 1-phthaloylpiperazine, offering estimations where necessary and detailing the rigorous experimental methodologies for their precise measurement.

Molecular Structure and Weight

-

Molecular Formula: C₁₂H₁₂N₂O₂

-

Molecular Weight: 216.24 g/mol

-

Chemical Structure:

-

IUPAC Name: 2-(piperazin-1-yl)isoindoline-1,3-dione

-

The structure consists of a piperazine ring attached to the nitrogen atom of an isoindoline-1,3-dione (phthalimide) group. This combination of a flexible, basic piperazine ring and a rigid, planar phthalimide group dictates its physicochemical behavior.

Thermal Properties: Melting and Boiling Points

The thermal stability and phase behavior of a compound are critical for its formulation and storage.

Table 1: Estimated and Key Thermal Properties

| Property | Estimated/Expected Value | Significance in Drug Development |

| Melting Point | > 100 °C (estimated) | Purity assessment, solid-state stability, formulation design |

| Boiling Point | Likely to decompose before boiling | Not a critical parameter for solid-state pharmaceuticals |

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique in thermal analysis, providing precise data on the thermal transitions of a material.[2]

Causality Behind Experimental Choices: DSC is preferred over traditional melting point apparatus due to its high sensitivity, accuracy, and the wealth of information it provides beyond just the melting point, such as enthalpy of fusion and detection of polymorphic forms.[3]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 1-phthaloylpiperazine into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability.[4] The "like dissolves like" principle provides a foundational framework for predicting solubility. 1-Phthaloylpiperazine possesses both polar (amide carbonyls, piperazine nitrogens) and non-polar (benzene ring) regions, suggesting a nuanced solubility profile.

Table 2: Inferred Qualitative Solubility of 1-Phthaloylpiperazine

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The phthalimide group is relatively non-polar, while the piperazine moiety can engage in hydrogen bonding. Overall solubility is likely limited by the hydrophobic phthaloyl group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity of the amide and amine functionalities will limit solubility in non-polar environments. |

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[5]

Causality Behind Experimental Choices: This method is chosen for its direct measurement of thermodynamic equilibrium solubility, which is a crucial parameter for biopharmaceutical classification and formulation development.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of 1-phthaloylpiperazine to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Solubility Determination

Caption: Shake-flask method workflow for solubility determination.

Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and receptor interactions.[6] 1-Phthaloylpiperazine has two basic nitrogen atoms in the piperazine ring. The pKa of piperazine itself is approximately 9.8 and 5.6.[7] The electron-withdrawing phthaloyl group is expected to decrease the basicity of the adjacent nitrogen, thus lowering its pKa value significantly. The distal nitrogen's basicity will also be reduced, but to a lesser extent.

Table 3: Estimated pKa Values

| Ionizable Group | Estimated pKa | Rationale |

| N-1 (proximal) | ~ 4-5 | Strong electron-withdrawing effect of the phthaloyl group. |

| N-4 (distal) | ~ 8-9 | Reduced basicity due to the inductive effect of the phthaloyl group, but less pronounced than at N-1. |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7]

Causality Behind Experimental Choices: This method directly measures the change in pH upon the addition of a titrant, allowing for the precise determination of the inflection points corresponding to the pKa values.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of 1-phthaloylpiperazine in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa values are determined from the half-equivalence points on the titration curve.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Multiplets in the range of δ 7.7-8.0 ppm, corresponding to the protons on the phthalimide ring.

-

Piperazine Protons: Two sets of multiplets, likely in the range of δ 3.0-4.0 ppm, corresponding to the methylene protons of the piperazine ring. The protons closer to the phthaloyl group will be deshielded and appear at a higher chemical shift.

Predicted ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Signals around δ 167-170 ppm.

-

Aromatic Carbons: Signals in the range of δ 120-140 ppm.

-

Piperazine Carbons: Signals in the range of δ 40-55 ppm.

Experimental Protocol: NMR Spectroscopic Analysis

Causality Behind Experimental Choices: ¹H and ¹³C NMR are fundamental for structural confirmation and purity assessment. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 1-phthaloylpiperazine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (imide) | ~1770 and ~1700 | Strong |

| C-N Stretch | ~1300-1400 | Medium |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality Behind Experimental Choices: FT-IR is a rapid and sensitive technique for functional group identification. Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid 1-phthaloylpiperazine sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Characterization

Caption: General workflow for NMR and FT-IR analysis.

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical properties of 1-phthaloylpiperazine, a compound of significant interest in contemporary drug discovery. By integrating theoretical predictions with detailed, validated experimental protocols, this document serves as a valuable resource for researchers. The methodologies outlined herein for determining melting point, solubility, pKa, and spectroscopic characteristics are fundamental to the robust characterization of any new chemical entity. A thorough understanding and empirical determination of these properties are critical first steps in the journey of transforming a promising molecule into a viable therapeutic agent.

References

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Tian, X., et al. (2011). Piperazine derivatives and their pharmaceutical activities. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3248.

- Ghosh, A. K., et al. (2010). Design and Synthesis of Potent BACE-1 Inhibitors with a P2-N-Aryl-Substituted Piperazine Scaffold. Journal of Medicinal Chemistry, 53(18), 6730–6739.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Shao, Y., et al. (2012). 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1458.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Zhou, M., et al. (2014). 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione.

- da Silva, E. F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

- Raposo, M. M. M., Sampaio, A. M. B. A., & Kirsch, G. (2004). Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. 8th International Electronic Conference on Synthetic Organic Chemistry.

- Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793–801.

- da Silva, E. F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Farani, G. R., et al. (2017). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 22(12), 2139.

- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups.

- WebSpectra. (n.d.). IR Absorption Table.

- Starkey, L. S. (n.d.). 1H NMR Chemical Shift ppm table.

- Craig, D. Q. M. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review.

- BenchChem. (2025). A Spectroscopic and Synthetic Comparison: N-Phthaloylglycine and Its Precursors.

- Starkey, L. S. (n.d.). Approximate pKa chart of the functional groups: values to know.

- Koei Chemical Co., Ltd. (n.d.). N-Ethylpiperazine.

- Cleveland State University. (n.d.). Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool.

- University of California, Santa Cruz. (n.d.). IR Tables.

- Fathi Azarbayjani, A., et al. (2024). Regular Article. Physical Chemistry Research, 12(4), 851-857.

- TA Instruments. (n.d.).

- ResearchGate. (2015). Does anybody know the melting point of phthalazine-1,4-diol?.

- Khan Academy. (n.d.). Using a pKa table.

- Impactfactor. (2022).

- Reich, H. J. (n.d.). Bordwell pKa Table. University of Wisconsin.

- IUPAC. (n.d.).

- Leito, I. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.

- Qian, F., et al. (2010). A thermal analysis method to predict the complete phase diagram of drug-polymer solid dispersions. International Journal of Pharmaceutics, 399(1-2), 109–115.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- ChemicalBook. (n.d.). 82205-58-1(1-(5-Nitropyridin-2-yl)piperazine) Product Description.

Sources

- 1. 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. uregina.ca [uregina.ca]

- 5. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives | MDPI [mdpi.com]

- 6. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)- [webbook.nist.gov]

- 7. Synthesis and characterization of 1-substituted 5-alkylphenazine derivatives carrying functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-(piperazine-1-carbonyl)benzoic Acid from Phthalic Anhydride

Abstract: This technical guide provides a detailed exploration of the synthesis of 2-(piperazine-1-carbonyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route discussed is the nucleophilic ring-opening of phthalic anhydride with piperazine. This document offers an in-depth analysis of the underlying reaction mechanism, a validated, step-by-step experimental protocol, strategies for process optimization, and standard analytical methods for product characterization. It is intended for researchers, chemists, and professionals in the field of drug development seeking both theoretical understanding and practical, actionable insights into this important chemical transformation.

Introduction and Significance

This compound, with the CAS Number 37618-28-3, is a bifunctional organic molecule featuring a carboxylic acid group and a piperazine amide moiety.[1][2] This unique structural arrangement makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties, while the carboxylic acid provides a reactive handle for further chemical modifications.[3]

The synthesis from readily available and cost-effective starting materials—phthalic anhydride and piperazine—renders this compound economically attractive for both academic research and industrial-scale production.[4] This guide focuses exclusively on this efficient and robust synthetic pathway.

Reaction Mechanism: Nucleophilic Acyl Substitution and Ring Opening

The core transformation is a nucleophilic acyl substitution reaction wherein piperazine acts as the nucleophile and phthalic anhydride as the electrophilic acylating agent. The reaction proceeds through a well-understood mechanism.

Mechanism Breakdown:

-

Nucleophilic Attack: One of the secondary amine nitrogens of the piperazine molecule attacks one of the electrophilic carbonyl carbons of the phthalic anhydride ring. Piperazine's nitrogen atoms are nucleophilic due to their lone pair of electrons.[4]

-

Ring Opening: This attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, forming a tetrahedral intermediate. This intermediate quickly collapses, resulting in the formation of a stable amide bond and a carboxylate salt.

-

Proton Transfer: An intramolecular or intermolecular proton transfer event neutralizes the carboxylate, yielding the final product, this compound, which is a type of amic acid.

A critical aspect of this synthesis is achieving selective mono-acylation . Since piperazine is a symmetrical diamine, it can potentially react with two molecules of phthalic anhydride. However, mono-substitution can be reliably favored by:

-

Stoichiometric Control: Using a molar excess of piperazine relative to phthalic anhydride.

-

Protonation Strategy: The initial product, being a secondary amine, is more basic than the starting piperazine. Under neutral or slightly acidic conditions, this product can be protonated, deactivating it towards further acylation. A more direct approach involves the reaction of a piperazine mono-salt (like piperazine monohydrochloride) with the anhydride, where one nitrogen is already protected by protonation.[5]

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of the title compound. It emphasizes safety and high yield.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Phthalic Anhydride | 148.12 | 14.81 g | 0.10 | Purity ≥ 99% |

| Piperazine (Anhydrous) | 86.14 | 17.23 g | 0.20 | Handle in a fume hood; hygroscopic |

| Toluene | 92.14 | 200 mL | - | Anhydrous grade |

| Diethyl Ether | 74.12 | ~100 mL | - | For washing |

| Equipment | ||||

| 500 mL Three-neck round-bottom flask | ||||

| Magnetic stirrer and stir bar | ||||

| Heating mantle with temperature controller | ||||

| Condenser | ||||

| Dropping funnel | ||||

| Buchner funnel and filter flask |

Step-by-Step Procedure

The overall workflow is summarized in the diagram below.

Sources

- 1. 2-(Piperazine-1-carbonyl)-benzoic acid [oakwoodchemical.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 37618-28-3 [smolecule.com]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 2-(piperazine-1-carbonyl)benzoic Acid (CAS Number: 37618-28-3)

Introduction

2-(Piperazine-1-carbonyl)benzoic acid, with the CAS number 37618-28-3, is a versatile organic compound that holds significant interest for researchers in drug discovery and medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to a piperazine ring via an amide bond, provides a scaffold for the development of novel therapeutic agents. The presence of both acidic and basic functionalities, along with the conformational constraints of the piperazine ring, imparts unique physicochemical properties that can be exploited for targeted biological activity. This technical guide provides a comprehensive overview of the characterization of this compound, from its synthesis to its spectroscopic and potential biological properties, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 37618-28-3 | |

| Molecular Formula | C₁₂H₁₄N₂O₃ | |

| Molecular Weight | 234.25 g/mol | |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid | |

| Melting Point | 299.8-300.2 °C (decomposition) | [1] |

| Solubility | Soluble in DMSO and methanol. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and piperazine. This reaction is efficient and proceeds under relatively mild conditions.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

-

Addition of Piperazine: To the stirred solution, add piperazine (1.0 to 1.2 equivalents) portion-wise. An exotherm may be observed.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 40°C and 120°C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, the product can be precipitated by the addition of a non-polar solvent or by concentrating the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/acetone, to yield the final product as a white crystalline solid.[1]

Causality behind Experimental Choices:

-

Solvent: Acetic acid serves as a good solvent for both reactants and facilitates the reaction without participating in it.

-

Stoichiometry: A slight excess of piperazine can be used to ensure the complete consumption of the phthalic anhydride.

-

Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to restricted rotation around the amide (C-N) bond, the proton and carbon signals of the piperazine ring may appear as broad signals or as multiple sets of signals at room temperature. Variable temperature NMR studies can be employed to probe this dynamic behavior.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | br s | 1H | Carboxylic acid proton (-COOH) |

| ~7.8 - 7.4 | m | 4H | Aromatic protons |

| ~3.8 - 3.4 | br m | 4H | Piperazine protons adjacent to C=O |

| ~3.0 - 2.8 | br m | 4H | Piperazine protons adjacent to NH |

| ~2.5 | br s | 1H | Piperazine NH proton |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carboxylic acid carbonyl carbon |

| ~167 | Amide carbonyl carbon |

| ~140 - 128 | Aromatic carbons |

| ~45 - 40 | Piperazine carbons |

Expertise & Experience: The broadness of the piperazine signals in the NMR spectrum is a classic indicator of conformational exchange on the NMR timescale. This is a key characteristic to look for when analyzing this and similar molecules.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| ~3300 | Medium | N-H stretch of the secondary amine in the piperazine ring |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch of the piperazine ring |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1640 | Strong | C=O stretch of the amide (Amide I band) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretches |

| ~1540 | Medium | N-H bend of the secondary amine (Amide II band) |

| ~1250 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 234

-

Key Fragments:

-

m/z = 147: Loss of the piperazine ring.

-

m/z = 120: Decarboxylation of the benzoic acid moiety.

-

m/z = 105: Benzoyl cation.

-

m/z = 85: Piperazine fragment.

-

m/z = 77: Phenyl cation.

-

Caption: Predicted major fragmentation pathways for this compound.

Crystallographic Data

Potential Biological Applications and Assay Protocols

Piperazine derivatives are known to exhibit a wide range of biological activities. Preliminary research suggests that this compound and its analogs may possess antimicrobial and enzyme inhibitory properties.

Antimicrobial Activity

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for assessing the antimicrobial activity of a compound.[3]

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on an appropriate agar plate (e.g., Mueller-Hinton Agar), select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Transfer the colonies to a tube containing sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Enzyme Inhibition: Acetylcholinesterase (AChE)

Protocol: Ellman's Assay for AChE Inhibition

This is a widely used colorimetric method to screen for acetylcholinesterase inhibitors.[4][5][6]

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

Acetylthiocholine iodide (ATCI) solution (substrate).

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.

-

Acetylcholinesterase (AChE) enzyme solution.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Principle of the Ellman's assay for acetylcholinesterase inhibition.

Conclusion

This compound is a readily synthesizable compound with a rich chemical scaffold that offers numerous possibilities for further derivatization and biological evaluation. This technical guide has provided a comprehensive overview of its synthesis, detailed spectroscopic characterization, and protocols for assessing its potential antimicrobial and enzyme inhibitory activities. The information presented herein serves as a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds. As with any research endeavor, the protocols described should be adapted and optimized based on specific experimental conditions and objectives.

References

- BenchChem. (2025).

- The Royal Society of Chemistry.

- Indian Journal of Pure & Applied Physics. (2008).

- Dar-Alagesan, V. et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 45.

- Oakwood Chemical. 2-(Piperazine-1-carbonyl)-benzoic acid.

- Lynch, D. E., & McClenaghan, I. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.

- Foroumadi, A. et al. (2014). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 13(4), 1267–1274.

- ResearchGate.

- Foroumadi, A. et al. (2016). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Iranian Journal of Pharmaceutical Research, 15(4), 745–754.

- Němečková-Herová, A., & Pazdera, P. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Current Organic Synthesis, 11(6), 939-944.

Sources

- 1. is.muni.cz [is.muni.cz]

- 2. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

2-(piperazine-1-carbonyl)benzoic acid molecular weight and formula

An In-depth Technical Guide to 2-(piperazine-1-carbonyl)benzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's fundamental physicochemical properties, including its molecular formula (C₁₂H₁₄N₂O₃) and molecular weight (234.25 g/mol ).[1] It offers an in-depth exploration of established synthetic routes, particularly the common reaction between phthalic anhydride and piperazine, and outlines standard characterization techniques. Furthermore, this guide synthesizes current knowledge on the compound's applications, highlighting its role as a versatile synthetic intermediate and its potential biological activities, including enzyme inhibition and antimicrobial properties.[1] Safety protocols and handling guidelines are also provided, ensuring a complete reference for laboratory professionals.

Introduction to this compound

This compound, also known by the synonym 1-phthaloylpiperazine, is an organic compound that integrates two key chemical moieties: a benzoic acid core and a piperazine ring linked via an amide bond.[1] The piperazine ring is a ubiquitous "privileged scaffold" in modern drug discovery, present in numerous FDA-approved drugs across various therapeutic areas.[2][3] Its prevalence is due to its ability to modulate physicochemical properties such as solubility and basicity, and to correctly orient pharmacophoric groups for optimal target interaction.[2][3]

The structure of this compound, featuring a carboxylic acid group and nucleophilic nitrogen atoms, makes it a highly versatile building block for the synthesis of more complex molecules.[1] Its unique combination of functional groups has led to investigations into its biological potential, positioning it as a lead compound for developing novel therapeutic agents.[1]

Physicochemical and Structural Properties

The identity and properties of a chemical compound are fundamental to its application in research. The key identifiers and structural details for this compound are summarized below.

Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 37618-2-3[1] |

| Molecular Formula | C₁₂H₁₄N₂O₃[1][4] |

| Molecular Weight | 234.25 g/mol [1] |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=CC=C2C(=O)O[1] |

| InChI Key | FZYJHCSEASCMOO-UHFFFAOYSA-N[1] |

Molecular Structure

The molecule's structure is defined by a benzoic acid substituted at the 2-position with a piperazine-1-carbonyl group.[1] This arrangement includes an aromatic ring, a carboxylic acid functional group, and an amide linkage to the six-membered piperazine heterocycle.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis and subsequent structural confirmation of this compound are critical steps for its use in research. Modern synthetic routes prioritize efficiency and yield, while spectroscopic methods provide definitive structural validation.

Synthetic Pathways

The most common and straightforward synthesis of this compound involves the acylation of piperazine.[1] This is typically achieved through the reaction of piperazine with phthalic anhydride.

-

Rationale: This method is widely used due to the high reactivity of the anhydride with the nucleophilic secondary amine of piperazine, leading to the formation of the amide bond and the opening of the anhydride ring to reveal the carboxylic acid in a single, efficient step.

More advanced synthetic strategies may involve palladium-catalyzed couplings or the use of protecting groups like tert-butoxycarbonyl (Boc) to manage reactivity in more complex syntheses, though these are often unnecessary for producing the parent compound itself.[1]

Experimental Protocol: Synthesis from Phthalic Anhydride

The following is a representative protocol for the synthesis of this compound.

-

Reactant Preparation: Dissolve piperazine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Initiation: Slowly add a solution of phthalic anhydride (1.0 eq) in the same solvent to the piperazine solution at room temperature. The reaction is often exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the resulting white precipitate is typically the product. Filter the solid, wash with cold solvent to remove any unreacted starting materials, and dry under vacuum.

-

Purification (if necessary): If impurities are present, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A standard workflow involves a combination of spectroscopic techniques.

Caption: Standard workflow for the synthesis and characterization of the title compound.

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. Spectroscopic analysis often reveals complex patterns due to the restricted rotation around the C-N amide bond, providing insight into the molecule's conformational dynamics in solution.[1]

-

Mass Spectrometry (MS): This technique is used to verify the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass (234.25 g/mol ).[1]

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Characteristic peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the amide, and another C=O stretch for the carboxylic acid.[1]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable molecule in several scientific domains, from synthetic chemistry to pharmacology.

Role as a Synthetic Intermediate

The compound serves as a key building block in organic synthesis.[1] The carboxylic acid can be activated and coupled with other amines, while the secondary amine in the piperazine ring can be functionalized through alkylation or acylation. This dual reactivity allows for the construction of a diverse library of more complex molecules for screening and development.

Pharmacological Potential

Preliminary research suggests that this compound and its derivatives possess a range of biological activities.

-

Enzyme Inhibition: It has been investigated as a potential inhibitor of enzymes such as tyrosinase, which is relevant for skin pigmentation disorders.[1] Other studies suggest possible inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases.[1]

-

Antimicrobial Activity: Studies have indicated that the compound may exhibit antibacterial and antifungal properties against various pathogens, although the mechanisms are not fully elucidated.[1]

-

Other Potential Applications: Limited research points toward potential applications in the development of anticonvulsant and anti-inflammatory drugs, though these findings require further validation.[1][5]

Caption: Logical relationship of the core compound to its primary application areas.

Safety and Handling

Proper handling of all laboratory chemicals is essential. This compound is classified with specific hazards that require appropriate safety measures.

GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Precautionary Codes | P264, P270, P301 + P312, P501 |

Handling and Storage

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid ingestion and inhalation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 11 as a combustible solid.

Conclusion

This compound is a compound of significant utility, bridging the fields of organic synthesis and medicinal chemistry. Its well-defined molecular structure, accessible synthesis, and the versatile reactivity of its functional groups establish it as a valuable intermediate for creating novel chemical entities. Ongoing research into its biological activities suggests a promising future for its derivatives as potential therapeutic agents. This guide serves as a foundational resource for scientists and researchers aiming to leverage the properties of this important molecule in their work.

References

-

2-(piperazine-1-carbonyl)-benzoic acid - Oakwood Chemical. Oakwood Chemical. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

Sources

- 1. Buy this compound | 37618-28-3 [smolecule.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Piperazine-1-carbonyl)-benzoic acid [oakwoodchemical.com]

- 5. mdpi.com [mdpi.com]

A Deep Dive into the Spectroscopic Signature of 2-(piperazine-1-carbonyl)benzoic Acid: A Guide for Researchers

Introduction: Deciphering the Molecular Architecture

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-(piperazine-1-carbonyl)benzoic acid, a molecule featuring a benzoic acid moiety linked to a piperazine ring via an amide bond, presents a unique structural framework with significant potential in medicinal chemistry.[1] Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol .[1][2] Understanding the three-dimensional structure and electronic properties of this compound is the foundation for elucidating its biological activity and developing it into a potential therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed fingerprint of the molecule's identity and purity.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical workflow that mirrors the process of spectroscopic elucidation in a research setting. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the anticipated spectral features, offering insights honed from years of practical experience.

Molecular Structure and Key Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. The key features of this compound are the aromatic ring of the benzoic acid, the carboxylic acid group (-COOH), the tertiary amide linkage (-CON-), and the saturated heterocyclic piperazine ring. Each of these components will give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Insight: The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the carbonyl and carboxylic acid groups, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The piperazine ring protons will exist in distinct chemical environments, and their signals will be influenced by the ring's conformation and the electronic effects of the amide linkage.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the presence of a residual solvent peak that can be used as an internal reference. Tetramethylsilane (TMS) is typically added as an internal standard with a chemical shift defined as 0.00 ppm.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[3]

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay (to ensure full relaxation of all protons), and the spectral width (to encompass all expected proton signals).

Anticipated ¹H NMR Data and Interpretation

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H | The acidic proton is often broad and may exchange with residual water in the solvent. |

| Aromatic Protons (Benzoic Acid) | 7.4 - 8.2 | Multiplets | 4H | The ortho, meta, and para protons will have distinct chemical shifts due to the electronic effects of the carbonyl and carboxylic acid groups.[4] |

| Piperazine Protons (adjacent to N-CO) | 3.5 - 3.9 | Multiplet (broad) | 4H | These protons are deshielded by the adjacent carbonyl group. The signal may be broad due to restricted rotation around the amide bond. |

| Piperazine Protons (adjacent to N-H) | 2.8 - 3.2 | Multiplet (broad) | 4H | These protons are in a more shielded environment compared to those adjacent to the carbonyl. |

| Piperazine N-H | Variable | Singlet (broad) | 1H | The chemical shift of the N-H proton is concentration and solvent-dependent and may also be broadened due to exchange. |

¹³C NMR Spectroscopy: Probing the Carbon Framework

Theoretical Insight: Similar to ¹H NMR, the chemical shifts of ¹³C nuclei are indicative of their electronic environment. Carbonyl and carboxylic acid carbons are highly deshielded and appear far downfield. Aromatic carbons have characteristic shifts in the 120-140 ppm range, while the sp³ hybridized carbons of the piperazine ring will be found further upfield.

Experimental Protocol: Unveiling the Carbon Skeleton

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer is essential for good sensitivity and resolution.[3]

-

Data Acquisition: ¹³C NMR experiments require a significantly larger number of scans (often several hundred to thousands) and a longer relaxation delay. Proton decoupling is routinely applied to simplify the spectrum to a series of singlets, with each peak corresponding to a unique carbon environment.

Anticipated ¹³C NMR Data and Interpretation

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 | The most deshielded carbon in the molecule.[5] |

| Amide Carbonyl (-C ON-) | 165 - 175 | Also highly deshielded, with a chemical shift similar to the carboxylic acid carbonyl. |

| Aromatic Carbons (Benzoic Acid) | 125 - 140 | Six distinct signals are expected for the aromatic carbons, though some may overlap. The carbons directly attached to the carbonyl and carboxylic acid groups will be the most deshielded.[6] |

| Piperazine Carbons (adjacent to N-CO) | 40 - 50 | Deshielded by the adjacent carbonyl group. |

| Piperazine Carbons (adjacent to N-H) | 40 - 50 | In a similar chemical shift range to the other piperazine carbons. |

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

Theoretical Insight: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.

Experimental Protocol: Obtaining the Vibrational Fingerprint

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.[7]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded, followed by the spectrum of the sample pellet. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Anticipated IR Absorption Bands and Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | -COOH |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Piperazine Ring |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | -COOH |

| C=O Stretch (Amide) | 1630 - 1680 | Strong | -CON- |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic Ring |

| C-N Stretch (Amide & Piperazine) | 1000 - 1350 | Medium | Amide & Piperazine |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Insight: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Ionization and Mass Analysis

-

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact elemental composition.

Anticipated Mass Spectrum Data and Interpretation

-

Molecular Ion: The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 235.1077.[8] Depending on the conditions, other adducts such as [M+Na]⁺ at m/z 257.0897 may also be observed.[8]

-

Fragmentation Pattern: While ESI is a soft ionization technique, in-source fragmentation or tandem mass spectrometry (MS/MS) can be used to induce fragmentation. The amide bond and the bond between the carbonyl group and the aromatic ring are likely points of cleavage.

Logical Fragmentation Pathway

Caption: Proposed fragmentation pathway of this compound in MS/MS.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The anticipated data presented in this guide, grounded in fundamental spectroscopic principles and data from related structures, serves as a robust reference for researchers working with this compound. By understanding the expected spectroscopic signature, scientists can confidently verify the identity and purity of their synthesized material, a critical step in the journey of drug discovery and development.

References

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

- Krishnan, S., et al. (2014). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 52(3), 163-169.

- Pihlaja, K., & Kleinpeter, E. (1994). Carbon-13 NMR Chemical Shifts in Structural and Stereochemical Analysis. Wiley-VCH.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChemLite. 2-(piperazin-1-ylcarbonyl)benzoic acid (C12H14N2O3). Available from: [Link]

-

Oakwood Chemical. 2-(Piperazine-1-carbonyl)-benzoic acid. Available from: [Link]

- Iraqi Journal of Science. (2023). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Iraqi Journal of Science, 64(4), 1845-1858.

-

ChemWhat. 2-[(4-METHYLPIPERAZIN-1-YL)CARBONYL]BENZOIC ACID CAS#: 20320-46-1. Available from: [Link]

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available from: [Link]

-

ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Available from: [Link]

-

Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

- PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8893.

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available from: [Link]

- Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 6(5), 20-25.

-

Chem LibreTexts. (2021). The C-13 NMR spectrum of benzoic acid. Available from: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available from: [Link]

-

SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Available from: [Link]

-

ResearchGate. Synthesis and characterization of some 2-quinonyl piperazine derivatives. Available from: [Link]

-

ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Available from: [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. Available from: [Link]

- MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1593.

Sources

- 1. Buy this compound | 37618-28-3 [smolecule.com]

- 2. 2-(Piperazine-1-carbonyl)-benzoic acid [oakwoodchemical.com]

- 3. rsc.org [rsc.org]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemrj.org [chemrj.org]

- 8. PubChemLite - 2-(piperazin-1-ylcarbonyl)benzoic acid (C12H14N2O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Biological Activities of Piperazine-Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of piperazine and benzoic acid moieties creates a versatile scaffold with significant potential across diverse therapeutic areas. Piperazine, a privileged heterocyclic structure in medicinal chemistry, provides a flexible yet constrained framework amenable to substitutions that can modulate pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5][6] When combined with benzoic acid and its derivatives, the resulting compounds exhibit a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This guide delves into the core scientific principles underlying these activities, presenting the mechanisms of action, detailed experimental protocols for their evaluation, and critical structure-activity relationship (SAR) insights to inform future drug design and development.

Introduction: The Synergy of Two Pharmacophores

The strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery. The piperazine-benzoic acid scaffold is a prime example of this approach.

-

The Piperazine Scaffold: This six-membered ring containing two nitrogen atoms at the 1 and 4 positions is a common feature in numerous clinically approved drugs.[3] Its conformational flexibility and the ability of its nitrogen atoms to form hydrogen bonds and serve as attachment points for various side chains make it a highly valuable component for engaging with biological targets.[4][5]

-

The Benzoic Acid Moiety: Benzoic acid and its substituted analogues provide a key acidic or ester functional group that can participate in crucial interactions with biological receptors. Modifications to the phenyl ring allow for the fine-tuning of properties like lipophilicity, electronic distribution, and steric bulk, which directly impact biological activity.

The covalent linkage of these two moieties, typically through an amide bond, results in a class of compounds with enhanced structural diversity and the potential for multi-target interactions, leading to a broad range of pharmacological effects.[2]

Anticancer Activity: Targeting Cell Proliferation and Survival

Piperazine-benzoic acid derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[1][7][8] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways that control cell growth and the induction of programmed cell death (apoptosis).

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of protein kinases.[9] Kinases are crucial regulators of cellular signaling pathways, and their deregulation is a hallmark of many cancers.[9][10]

-

Tyrosine Kinase Inhibition: Many piperazine-containing compounds function as Tyrosine Kinase Inhibitors (TKIs).[9] For instance, they can target receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9][10][11][12] By blocking the ATP-binding site of these kinases, the derivatives prevent downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis.[10]

-

Apoptosis Induction: Several piperazine-benzoic acid derivatives have been shown to trigger apoptosis in cancer cells.[1][13] This can occur through the intrinsic (mitochondrial) pathway, characterized by changes in the Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspase-9 and caspase-3.[13][14] Evidence also points to cell cycle arrest, often at the G0/G1 or SubG1 phase, preventing cancer cells from progressing through the division cycle.[1][7][15]

Visualizing the Anticancer Mechanism

The following diagram illustrates a simplified, representative pathway of how a piperazine-benzoic acid derivative might induce apoptosis through kinase inhibition.